Massonianoside B
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Overview
Description
Massonianoside B is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L (disruptor of 4 telomeric silencing 1-like) inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression . This compound exhibits anti-leukemic activity .
Synthesis Analysis
The synthesis of this compound has been achieved through pharmacophore-based in silico screening and biological studies . It is a structurally unique natural product inhibitor of DOT1L .Molecular Structure Analysis
The molecular structure of this compound was elucidated based on analyses of spectroscopic data .Chemical Reactions Analysis
This compound is a cell-permeable, potent, highly selective, reversible, and SAM-competitive DOT1L inhibitor . It decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .Physical and Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The empirical formula is C25H32O10 , and the molecular weight is 492.52 . It is stored at temperatures between -10 to -25°C .Scientific Research Applications
Potential Anti-Leukemia Properties : Massonianoside B has been identified as a novel DOT1L inhibitor with potential anti-leukemic activity. It shows selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases, reducing cellular levels of histone lysine 79 mono- and dimethylation in MLL-rearranged leukemia cells, which could make it a potential therapeutic agent (Chen & Park, 2019).
Protective Effect Against Oxidative Damage : Compounds isolated from Pinus massoniana, including this compound, were evaluated for their protective effect on human umbilical vein endothelial cells against oxidative damage (Xiao et al., 2020).
Inhibition of Cancer Cell Migration : Extracts from Pinus massoniana, which may contain this compound, have been found to inhibit the migration of HeLa cells, a human cervical cancer cell line. This suggests potential applications in the treatment of metastatic cancer (Wu et al., 2011).
Antiviral Activities : this compound was identified in a study exploring the chemical constituents of Pinus massoniana Lamb., with potential antiviral activities being assessed through anti-HBV and anti-HCV assays (Xiao et al., 2017).
Mechanism of Action
Target of Action
Massonianoside B primarily targets DOT1L (disruptor of telomeric silencing 1-like) . DOT1L is an enzyme that plays a crucial role in the methylation of histone H3 at lysine 79 (H3K79), a process that is important for gene expression regulation .
Mode of Action
This compound acts as a cell-permeable, potent, highly selective, reversible, and SAM-competitive inhibitor of DOT1L . It decreases cellular levels of H3K79 methylation and inhibits the expression of MLL fusion target genes HOXA9 and MEIS1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the H3K79 methylation pathway . By inhibiting DOT1L, this compound decreases the methylation of H3K79, leading to changes in gene expression. Specifically, it inhibits the expression of MLL fusion target genes HOXA9 and MEIS1 .
Pharmacokinetics
It is known to bemetabolically stable in both human and mouse liver microsomes . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of DOT1L by this compound leads to a decrease in cellular levels of H3K79 methylation and the inhibition of MLL fusion target genes HOXA9 and MEIS1 . This results in anti-leukemic activity , making this compound a potential therapeutic agent for leukemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability in liver microsomes suggests that it may be more effective in environments where liver enzymes are present . .
Safety and Hazards
Future Directions
Massonianoside B is an antioxidant, which can be isolated from Cedrus deodara pine needle . It exhibits radicals scavenging capacities, and restores CCL4-impaired activity of antioxidant enzymes . This suggests potential future directions for research into its antioxidant properties and therapeutic applications .
Biochemical Analysis
Biochemical Properties
Massonianoside B interacts with the enzyme DOT1L (disruptor of telomeric silencing 1-like), a histone H3 lysine 79 (H3K79) methyltransferase . It displays high selectivity for DOT1L over other S-adenosylmethionine (SAM)-dependent protein methyltransferases (PMTs) .
Cellular Effects
Treatment of MLL-rearranged leukemia cells with this compound results in a dose-dependent reduction in cellular levels of histone lysine 79 mono- and dimethylation without affecting the methylation of other histone sites . Moreover, this compound selectively inhibits proliferation and causes apoptosis in MLL-rearranged leukemia cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the enzyme DOT1L . It is a SAM-competitive inhibitor that decreases cellular levels of H3K79 methylation and inhibits the MLL fusion target genes HOXA9 and MEIS1 expression .
Temporal Effects in Laboratory Settings
It is known to be metabolically stable in both human and mouse liver microsomes .
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[4-[(2S,3R)-7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3/t12-,16-,20-,21+,22+,23+,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHIEOZUONPPQY-ROQFLNLZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@@H]3[C@H](C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is Massonianoside B and where is it found?
A1: this compound (MASOB) is a lignan glycoside found in the pine needle extracts of Pinus massoniana Lamb. [] It was first identified as a novel compound in this plant. [] It has also been isolated from Elsholtzia bodinieri Vaniot, a plant in the mint family. []
Q2: What are the known biological activities of this compound?
A2: MASOB has demonstrated promising in vitro and in vivo antioxidant properties. [] In a study using a mouse model, MASOB effectively increased antioxidant enzyme activity (catalase and glutathione peroxidase) in liver tissue while reducing lipid peroxidation markers in serum. [] Furthermore, MASOB has been identified as a selective inhibitor of the protein methyltransferase disruptor of telomeric silencing 1-like (DOT1L). []
Q3: How does this compound interact with DOT1L and what are the downstream effects?
A3: this compound acts as a novel, selective inhibitor of DOT1L, binding to the S-adenosylmethionine (SAM) binding site of the enzyme. [] This interaction inhibits DOT1L's activity, leading to a decrease in histone lysine 79 mono- and dimethylation in MLL-rearranged leukemia cells. [] Consequently, MASOB exhibits antileukemic activity by selectively inhibiting the proliferation and inducing apoptosis in these cells, along with downregulating the expression of MLL fusion target genes such as HOXA9 and MEIS1. []
Q4: What is the structural characterization of this compound?
A4: While a specific molecular formula and weight are not provided in the abstracts, the research describes MASOB as a lignan glycoside. [, ] Structurally, it is identified as (7S,8R)-3,9,9′-trihydroxyl-3-methoxy-7,8-dihydrobenzofuran-1′-propanolneoligan-4-O-α-L-rhamnopyranoside. [] Further spectroscopic data analysis, including IR, FAB-MS, 1HNMR, 13CNMR, 1H-1H COSY, 13C-1H COSY, DEPT, HMBC, and ORD, confirmed its structure. []
Q5: How can I quantify this compound?
A5: A high-performance liquid chromatography method coupled with a photodiode array detector (HPLC/PDA) has been developed for the quantitative analysis of MASOB in different Pinus species. []
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